N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound. Its structure features a 4-oxo-4H-chromene core substituted with an ethyl group at position 6, a 4-fluorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C23H22FNO5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethyl-N-[(4-fluorophenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22FNO5S/c1-2-15-5-8-21-19(11-15)20(26)12-22(30-21)23(27)25(18-9-10-31(28,29)14-18)13-16-3-6-17(24)7-4-16/h3-8,11-12,18H,2,9-10,13-14H2,1H3 |
InChI Key |
CXJJYQXTEGIITL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Catalytic Systems for Amidation
Microwave irradiation improves cyclization efficiency, reducing reaction times from 12 hours to 20 minutes while maintaining yields above 85%. Solvent selection also critically impacts N-alkylation: DMF enhances solubility of intermediates, whereas acetonitrile minimizes side reactions during tetrahydrothiophene dioxide incorporation.
Mechanistic Insights and Side Reactions
The formation of the chromene core proceeds through intramolecular cyclization of the β-ketoester intermediate, facilitated by acid-catalyzed keto-enol tautomerism. Competing pathways, such as dimerization or over-oxidation, are suppressed by maintaining low temperatures (<50°C) and inert atmospheres. During N-alkylation, steric hindrance from the 4-fluorobenzyl group necessitates elevated temperatures (60–80°C) to achieve complete substitution.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:
-
¹H NMR : Distinct signals for the 4-fluorobenzyl group (δ 7.2–7.4 ppm, aromatic protons) and tetrahydrothiophene dioxide (δ 3.1–3.3 ppm, methylene protons).
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous-flow reactors , which enhance heat transfer and mixing efficiency during cyclization. However, the cost of 4-fluorobenzyl bromide and palladium catalysts remains a limitation. Recent advances in photocatalytic C–H functionalization offer greener alternatives for introducing the ethyl group, reducing reliance on prefunctionalized starting materials .
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of N-substituted chromene-2-carboxamides with variations in substituents on the chromene core and benzyl groups. Below is a comparative analysis with structurally similar analogs:
Table 1: Comparative Analysis of Chromene Carboxamide Derivatives
| Compound Name | Substituents (Chromene Position) | Benzyl Group Modification | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide (Target) | 6-ethyl | 4-fluorobenzyl | 463.91* | Ethyl at C6; 4-fluoro substitution on benzyl |
| 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide | 6-chloro, 7-methyl | 4-fluorobenzyl | 463.91 | Chloro and methyl groups enhance steric bulk |
| 6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide | 6-chloro | 3,4-dimethoxybenzyl | 491.90 | Methoxy groups increase polarity and H-bonding |
*Molecular weight calculated based on formula C22H19ClFNO5S for analog in ; target compound’s molecular formula is inferred.
Key Observations:
Substituent Effects on Lipophilicity: The ethyl group at position 6 in the target compound likely increases lipophilicity compared to the chloro and methyl substituents in BH52133 . This may enhance membrane permeability but reduce aqueous solubility.
Steric and Electronic Modifications :
- Chloro substituents (as in BH52133) introduce electronegativity and steric hindrance, which might influence binding affinity to enzymatic pockets.
- The 1,1-dioxidotetrahydrothiophen-3-yl moiety is conserved across analogs, suggesting its critical role in stabilizing interactions via sulfone oxygen atoms .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 373.43 g/mol. The structure features a chromene core, which is known for its diverse biological activities, and includes a tetrahydrothiophene moiety that may enhance its pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxicity of various chromene derivatives, the compound exhibited IC50 values of 22.09 µg/mL against A549 cells and 6.40 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Antioxidant Activity
The compound also shows promising antioxidant properties. It was evaluated using several assays, including DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated that it effectively neutralizes free radicals, thereby potentially protecting cells from oxidative stress.
Summary of Antioxidant Assays
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | Significant activity observed |
| Total Antioxidant Capacity | High antioxidant capacity |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Cancer Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It is hypothesized that the compound promotes programmed cell death in malignant cells.
- Antioxidant Mechanisms : The presence of electron-withdrawing groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
Q & A
Basic Research Question
- HPLC-UV/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities <0.1% .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Ensure thermal stability up to 150°C for formulation studies .
How does the sulfone group influence pharmacokinetic properties?
Advanced Research Question
The 1,1-dioxidotetrahydrothiophene moiety:
- Enhances solubility : LogP reduced by 0.8 compared to non-sulfonated analogs (measured via shake-flask method) .
- Improves metabolic stability : Resistant to CYP450-mediated oxidation, increasing plasma exposure (AUC 2.5× higher in rat models) .
- Affects permeability : Caco-2 assays show moderate permeability (Papp = 12 × 10⁻⁶ cm/s), suggesting paracellular transport dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
